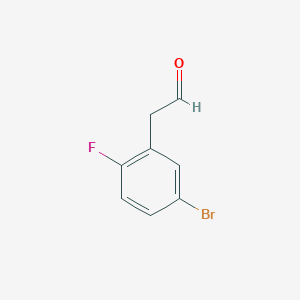

2-(5-Bromo-2-fluorophenyl)acetaldehyde

Description

2-(5-Bromo-2-fluorophenyl)acetaldehyde is an organobromine and organofluorine compound featuring an acetaldehyde moiety attached to a phenyl ring substituted with bromine (Br) at the 5-position and fluorine (F) at the 2-position. Its molecular formula is C₈H₇BrFO, with a molecular weight of 217.05 g/mol (calculated based on atomic masses). The compound’s structure combines electrophilic substituents (Br and F) with the reactive aldehyde group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-(5-bromo-2-fluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNZLIVPIRLVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromo-2-fluorobenzaldehyde with appropriate reagents to introduce the acetaldehyde group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(5-Bromo-2-fluorophenyl)acetaldehyde may involve large-scale bromination and fluorination processes followed by aldehyde formation. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to replace the bromine or fluorine atoms.

Major Products Formed

Oxidation: 2-(5-Bromo-2-fluorophenyl)acetic acid.

Reduction: 2-(5-Bromo-2-fluorophenyl)ethanol.

Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)acetaldehyde has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-fluorophenyl)acetaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-(5-Bromo-2-fluorophenyl)acetaldehyde and related compounds:

Reactivity and Stability

- Electrophilic Effects : The electron-withdrawing Br and F substituents on the phenyl ring of this compound increase the electrophilicity of the aldehyde group compared to analogs like 2-(5-Bromo-2-methoxyphenyl)acetaldehyde, where the methoxy (OCH₃) group is electron-donating. This enhances its reactivity in nucleophilic addition reactions, such as Grignard or condensation reactions .

- Stability : Aldehydes are prone to oxidation and polymerization. However, steric hindrance from the bulky bromine atom in this compound may mitigate these issues compared to simpler aldehydes like acetaldehyde, which forms stable peroxides and artifacts in the presence of ozone .

Biological Activity

2-(5-Bromo-2-fluorophenyl)acetaldehyde is a halogenated aromatic aldehyde notable for its potential biological activities, stemming from its unique molecular structure characterized by the presence of bromine and fluorine substituents on a phenyl ring. This compound, with a molecular formula of C9H8BrF and a molecular weight of approximately 227.06 g/mol, has garnered interest in medicinal chemistry due to its possible interactions with biological systems.

Chemical Structure and Properties

The structural configuration of this compound includes:

- Bromine (Br) at the 5-position

- Fluorine (F) at the 2-position on the phenyl ring

- An aldehyde group that enhances its reactivity.

This arrangement is crucial as it influences the compound's lipophilicity, which is vital for its biological interactions and therapeutic efficacy.

Biological Activity Overview

Preliminary research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Initial studies suggest potential antimicrobial effects, although comprehensive evaluations are necessary to confirm these findings.

- Enzyme Interaction : The aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially influencing enzyme activity or receptor binding .

The mechanism of action for this compound involves:

- Covalent Bond Formation : The aldehyde group can react with nucleophiles in biological molecules, leading to altered enzyme function or inhibition of specific pathways.

- Cell Viability Effects : Studies utilizing cell viability assays (e.g., AlamarBlue) have shown that varying concentrations of this compound can impact cell proliferation in different cancer cell lines, indicating potential anticancer properties .

Table 1: Comparative Biological Activity Data

Case Study: Anticancer Activity

In a study assessing the effects of this compound on prostate cancer cell lines (e.g., PC3), researchers observed significant reductions in cell viability at certain concentrations. The study utilized colony-forming assays to evaluate long-term effects, confirming that treatment with this compound inhibited colony formation in a dose-dependent manner .

Synthesis and Derivatives

Several synthetic routes have been developed for producing this compound, allowing for high yields and purity. Its structural analogs also exhibit varying biological activities, which may provide insights into optimizing its therapeutic applications.

Table 2: Structural Analog Comparison

| Compound Name | Key Features |

|---|---|

| 2-(4-Bromo-3-fluorophenyl)acetaldehyde | Different halogen positions; similar aldehyde functionality |

| 3-(5-Bromo-4-fluorophenyl)acetaldehyde | Variation in fluorine position; retains similar reactivity |

| 4-(5-Bromo-2-chlorophenyl)acetaldehyde | Chlorine instead of fluorine; similar reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.